molecular formula C22H25FN4O2S B2868801 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391929-77-4

4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2868801
CAS No.: 391929-77-4
M. Wt: 428.53
InChI Key: HMAIQEVCWRMHBA-UHFFFAOYSA-N
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Description

4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound. It includes a triazole ring, a fluorophenyl group, and a butoxy benzamide structure, reflecting its sophisticated architecture that suggests multiple potential applications in scientific research and industry. This compound's unique structural characteristics make it an interesting subject for synthetic chemists and researchers exploring its varied applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps starting from readily available starting materials. The synthetic route could involve the following steps:

  • Synthesis of the 4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-thiol Intermediate: This can be achieved via a Huisgen cycloaddition reaction, which involves the use of azide and alkyne compounds.

  • Formation of the Butoxy Benzamide Derivative: The butoxy benzamide core can be synthesized via acylation of aniline derivatives with butoxyacyl chlorides under basic conditions.

  • Coupling Reaction: The final compound can be synthesized by coupling the triazole intermediate with the benzamide derivative using a suitable coupling agent like EDCI or DCC in the presence of a base.

Industrial Production Methods

On an industrial scale, similar synthetic routes would be followed, albeit optimized for large-scale production. Reaction conditions would be fine-tuned for high yield and purity, and techniques such as continuous flow reactors might be employed to enhance efficiency. Purification processes like crystallization or chromatography would be utilized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidative reactions, especially at the sulfide moiety, converting it to sulfoxides or sulfones.

  • Reduction: The compound's functional groups, such as the nitro or carbonyl groups, can undergo reduction reactions.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and benzamide functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituents: Alkyl halides, acyl chlorides.

Major Products

Depending on the reaction conditions and reagents used, various products can be formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Alkylated or acylated benzamide derivatives.

Scientific Research Applications

4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a broad range of applications:

  • Chemistry: As an intermediate in organic synthesis and a building block for complex molecules.

  • Biology: In studies exploring its potential as an enzyme inhibitor or modulator of biological pathways.

  • Medicine: Potential therapeutic applications due to its unique structure, particularly in targeting specific receptors or enzymes.

  • Industry: Uses in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects can be multifaceted:

  • Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.

  • Pathways Involved: The compound could interact with cellular signaling pathways, modulating activity at a molecular level to elicit a biological response.

Comparison with Similar Compounds

  • 4-butoxy-N-((5-(methylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

  • N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxybenzamide: Similar but with an ethoxy group instead of a butoxy group on the benzamide.

This compound’s unique properties could lead to distinct applications and mechanisms of action, making it a valuable subject for further research.

Properties

IUPAC Name

4-butoxy-N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c1-3-5-14-29-19-12-6-16(7-13-19)21(28)24-15-20-25-26-22(30-4-2)27(20)18-10-8-17(23)9-11-18/h6-13H,3-5,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAIQEVCWRMHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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